molecular formula C17H16BrN5O2S B12207615 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12207615
M. Wt: 434.3 g/mol
InChI Key: JOTDCZHUNQHIKF-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with bromine, a propylsulfanyl group, and a carboxamide group The compound also contains an oxadiazole ring linked to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the bromine atom through halogenation reactions. The oxadiazole ring is then synthesized and attached to the pyrimidine core. Finally, the propylsulfanyl group and the carboxamide group are introduced through nucleophilic substitution and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Shares the pyrimidine core and bromine substitution but lacks the oxadiazole and propylsulfanyl groups.

    4-(4-Methylphenyl)-1,2,5-oxadiazole: Contains the oxadiazole ring and methylphenyl group but lacks the pyrimidine core and other substituents.

    2-(Propylsulfanyl)pyrimidine-4-carboxamide: Features the pyrimidine core with propylsulfanyl and carboxamide groups but lacks the bromine and oxadiazole components.

Uniqueness

The uniqueness of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups and structural elements. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16BrN5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H16BrN5O2S/c1-3-8-26-17-19-9-12(18)14(20-17)16(24)21-15-13(22-25-23-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,21,23,24)

InChI Key

JOTDCZHUNQHIKF-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C)Br

Origin of Product

United States

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